
Chpdg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chpdg, also known as 1-(3-chlorophenyl)-4,4-dimethyl-2-(phenylsulfonyl)-1-pentene, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of chpdg is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Chpdg has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth in several types of cancer cells. Additionally, chpdg has been studied for its neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using chpdg in lab experiments is its high potency, allowing for lower concentrations to be used. However, one limitation is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on chpdg. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of chpdg and to identify any potential side effects.
Synthesemethoden
Chpdg can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with 2-methyl-Chpdgbutene to form Chpdg(3-chlorophenyl)-4,4-dimethyl-Chpdgpenten-3-one. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to form chpdg.
Wissenschaftliche Forschungsanwendungen
Chpdg has been the subject of several scientific studies due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects.
Eigenschaften
CAS-Nummer |
104783-29-1 |
|---|---|
Produktname |
Chpdg |
Molekularformel |
C13H19ClN5O5+ |
Molekulargewicht |
360.77 g/mol |
IUPAC-Name |
2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H18ClN5O5/c14-2-6(21)3-18-5-19(9-1-7(22)8(4-20)24-9)11-10(18)12(23)17-13(15)16-11/h5-9,20-22H,1-4H2,(H2-,15,16,17,23)/p+1/t6?,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
ZZRJGNBCAVAWAM-GSLILNRNSA-O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CCl)O)CO)O |
Kanonische SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CCl)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



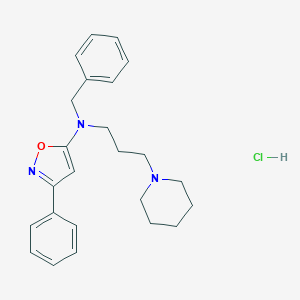
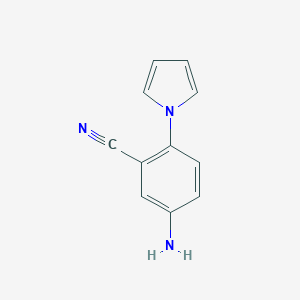
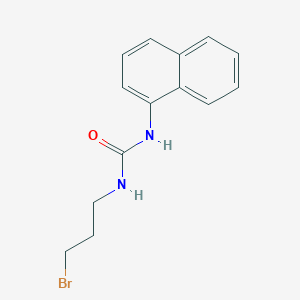
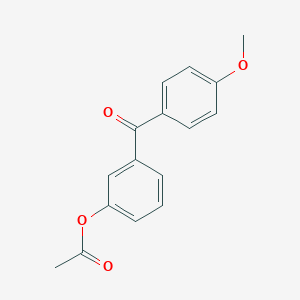
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
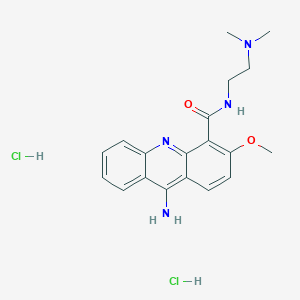
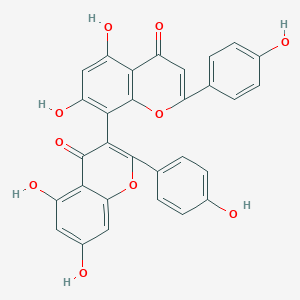
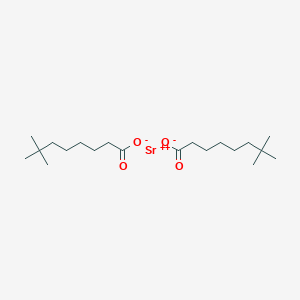
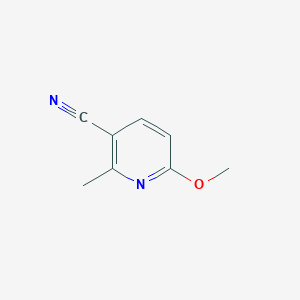
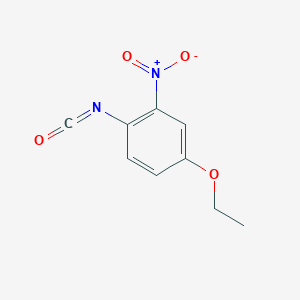
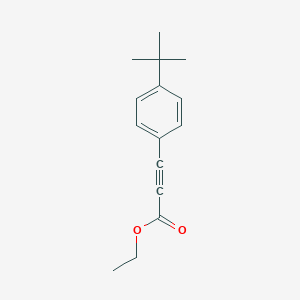
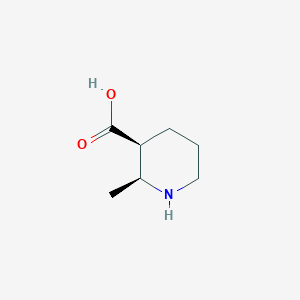
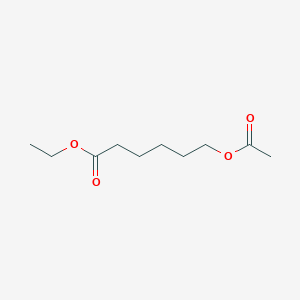
![Tetranitrocalix[4]arene](/img/structure/B10787.png)